2-Ethyloxan-4-amine
Overview
Description
2-Ethyloxan-4-amine, also known as 2-ethyltetrahydro-2H-pyran-4-amine, is a versatile chemical compound with the molecular formula C7H15NO. It is a member of the oxane family, characterized by a six-membered ring containing one oxygen atom. This compound is notable for its applications in various scientific fields, including catalysis, drug discovery, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethyloxan-4-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of haloalkanes with ammonia or amines. For instance, the reaction of 2-ethyloxan-4-chloride with ammonia under controlled conditions can yield this compound . Another method involves the reduction of 2-ethyloxan-4-nitro compound using hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes typically use high-pressure hydrogen gas and a suitable catalyst, such as palladium on carbon, to reduce the corresponding nitro compound to the amine . The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ethyloxan-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxime or nitrone derivatives under specific conditions.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides and strong bases like sodium hydroxide.
Major Products Formed
Oxidation: Oxime or nitrone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted amine compounds depending on the reagents used.
Scientific Research Applications
2-Ethyloxan-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-ethyloxan-4-amine involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate or inhibitor for various enzymes, influencing metabolic pathways and cellular processes . The compound’s ability to form hydrogen bonds and interact with active sites of enzymes makes it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
2-Methyloxan-4-amine: Similar in structure but with a methyl group instead of an ethyl group.
2-Propyl-oxan-4-amine: Contains a propyl group instead of an ethyl group.
2-Butyloxan-4-amine: Features a butyl group in place of the ethyl group.
Uniqueness
2-Ethyloxan-4-amine is unique due to its specific ethyl substitution, which imparts distinct chemical and physical properties compared to its analogs. This substitution can influence the compound’s reactivity, solubility, and interaction with other molecules, making it particularly useful in certain applications .
Properties
IUPAC Name |
2-ethyloxan-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-2-7-5-6(8)3-4-9-7/h6-7H,2-5,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZVPCXTWGZXHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(CCO1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1334147-26-0 | |
Record name | 2-ethyloxan-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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